1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
Description
Chemical Identity and Nomenclature
The compound formed by the esterification of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol is systematically named 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol under IUPAC guidelines. Colloquially, it is recognized as Glyptal , a trade name popularized by the General Electric Company in the 1920s. Structurally, the polymer arises from the polycondensation of phthalic anhydride (the anhydride of 1,2-benzenedicarboxylic acid) and glycerol, forming a branched, three-dimensional network linked by ester bonds.
The molecular formula of the repeating unit can be conceptualized as (C8H4O4·C3H8O3)n , reflecting the stoichiometric contribution of phthalic anhydride (C8H4O3) and glycerol (C3H8O3) after dehydration during esterification. The branched architecture stems from glycerol’s trifunctional hydroxyl groups, which enable cross-linking between phthalate moieties (Table 1).
Table 1: Chemical Identity of 1,2-Benzenedicarboxylic Acid Ester with 1,2,3-Propanetriol
| Property | Description |
|---|---|
| IUPAC Name | 1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol |
| Common Names | Glyptal, glycerol phthalate resin |
| Molecular Formula | (C8H4O4·C3H8O3)n (polymeric form) |
| Structural Features | Branched polyester network with alternating phthalate and glycerol units |
| Key Functional Groups | Ester linkages (–COO–), aromatic rings (phthalate), hydroxyl remnants |
The absence of a fixed CAS registry number underscores the polymer’s variable molecular weight and cross-linking density, which depend on synthesis conditions.
Historical Development of Phthalate-Glycerol Polyesters
The origins of phthalate-glycerol polyesters trace to 1901, when British chemist Watson Smith first documented the resinous product of heating phthalic anhydride and glycerol. Smith observed that varying the molar ratio of reactants yielded similar glassy solids, hinting at the compound’s propensity for cross-linking. However, industrial adoption languished until 1912, when Callahan patented a two-stage synthesis method involving gradual temperature escalation to 210°C followed by vacuum processing to mitigate frothing.
This innovation catalyzed commercial production, with General Electric launching Glyptal in the 1920s as a durable insulating material for electrical components. Concurrent advancements in phthalic anhydride synthesis—notably the shift from sulfuric acid–mediated naphthalene oxidation to vapor-phase catalytic methods—slashed production costs, further propelling alkyd resin adoption. By 1924, Kienle and Hovey had elucidated the reaction kinetics, demonstrating that phthalyl group incorporation inversely correlated with temperature despite faster reaction rates at elevated temperatures. These studies laid the groundwork for modern polyester synthesis protocols.
Position in Polymer Chemistry Taxonomy
Within polymer taxonomy, 1,2-benzenedicarboxylic acid ester with glycerol occupies a niche as the prototypical alkyd resin , a subclass of synthetic polyesters distinguished by their thermosetting behavior and utility in surface coatings. Alkyds diverge from thermoplastic polyesters like poly(ethylene terephthalate) (PET) through their branched, cross-linked architectures, which preclude melting upon reheating. This classification aligns with the compound’s historical role as the first commercially viable polyester, predating later entrants such as unsaturated polyesters and polyethylene terephthalate.
The polymer’s taxonomy further reflects its synthesis via polycondensation, a step-growth mechanism characteristic of ester-forming reactions between diacids (or anhydrides) and polyols. Unlike cellulose acetate phthalate—a linear cellulose derivative used in pharmaceutical coatings—Glyptal’s network structure exemplifies the structural versatility achievable through glycerol’s trifunctionality. This architectural distinction underscores its classification as a thermosetting alkyd rather than a thermoplastic or biopolymer.
Properties
CAS No. |
53568-81-3 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
InChI Key |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most common preparation method is acid-catalyzed esterification, where phthalic anhydride or phthalic acid reacts with glycerol under heating in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
-
- Temperature: Typically between 120°C and 180°C to promote ester bond formation.
- Catalyst: Acid catalysts (e.g., sulfuric acid, solid acids, heteropoly acids).
- Molar Ratio: The molar ratio of glycerol to phthalic acid/anhydride is adjusted to optimize esterification and minimize side reactions.
- Water Removal: Since esterification produces water, continuous removal of water (e.g., by azeotropic distillation or use of water-carrying agents) is essential to drive the reaction equilibrium toward ester formation.
Mechanism:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid or anhydride, increasing electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of glycerol. This leads to the formation of ester linkages and water as a byproduct. The reaction is reversible, so removal of water shifts equilibrium toward product formation.
Use of Solid Acid or Heteropoly Acid Catalysts
Recent advances include the use of solid acid catalysts or heteropoly acids, which offer advantages such as easier separation, reduced corrosion, and environmental benefits.
-
- Reduced equipment corrosion compared to liquid acids.
- Easier catalyst recovery and reuse.
- Environmentally friendlier process with less waste generation.
Process:
Glycerol and phthalic acid/anhydride are heated in the presence of the solid acid catalyst. Water generated during esterification is removed using environmentally friendly alkanes as water-carrying agents, enhancing reaction efficiency and safety.
Optimization Parameters
Key parameters influencing the synthesis include:
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 120–180°C | Higher temperature increases reaction rate but may cause side reactions |
| Molar ratio (Glycerol:Phthalic acid) | 1:1 to 3:1 | Excess glycerol favors complete esterification |
| Catalyst type | Sulfuric acid, p-toluenesulfonic acid, solid acids | Catalyst choice affects reaction rate and selectivity |
| Water removal method | Azeotropic distillation, water-carrying agents | Essential to shift equilibrium toward ester formation |
| Reaction time | 2–6 hours | Longer times increase conversion but risk degradation |
Transesterification and Alternative Routes
While direct esterification is predominant, transesterification methods can be employed where existing esters react with glycerol to form glycerol phthalate. This method also requires acid catalysis and water exclusion to prevent hydrolysis.
Research Findings and Data
Saponification and Acid Values: The product typically exhibits a saponification value between 605 and 615 and an acid value between 300 and 315, indicating the degree of esterification and residual acidity.
Physical Properties: The softening point is around 67°C, and the compound is insoluble in water but soluble in common organic solvents, facilitating purification and application.
Comparative Analysis: Compared to other phthalate esters, glycerol phthalate’s unique structure (esterified with glycerol) imparts distinct physical and chemical properties, making it suitable for specific applications in cosmetics and pharmaceuticals.
Summary Table of Preparation Methods
| Preparation Method | Catalyst Type | Temperature Range | Key Features | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Sulfuric acid, p-toluenesulfonic acid | 120–180°C | Simple, well-established | High conversion, scalable | Corrosive catalysts, water removal needed |
| Solid Acid or Heteropoly Acid Catalysis | Solid acids, heteropoly acids | 120–180°C | Environmentally friendly, reusable catalyst | Less corrosion, easier separation | Catalyst cost, optimization needed |
| Transesterification | Acid catalysts | 100–150°C | Uses existing esters and glycerol | Alternative route | Requires strict water exclusion |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or alkaline conditions:
-
Acid hydrolysis : Reverts to phthalic acid and glycerol at 100°C with concentrated HCl (reaction time: 6–8 hrs) .
-
Base hydrolysis (saponification) : NaOH/ethanol solutions cleave ester bonds, producing disodium phthalate and glycerol .
Mechanism :
Transesterification with Alcohols
The ester participates in alcohol exchange reactions:
-
Methanolysis : Using nBu2SnO catalysts at 70°C, glycerol phthalate reacts with methanol to yield methyl phthalate and glycerol (35% conversion) .
-
Polyol exchange : In polymer synthesis, it reacts with 1,3-propanediol or 2,2-dimethyl-1,3-propanediol to form crosslinked polyesters .
Polymerization and Crosslinking
The compound serves as a monomer in polyester and polyurethane production:
-
Polycondensation : With diisocyanates (e.g., toluene diisocyanate), it forms urethane linkages, creating thermally stable polymers .
-
Copolymerization : Blends with 1,4-benzenedicarboxylic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol yield high-molecular-weight resins .
Example Reaction :
Thermal Decomposition
At temperatures exceeding 250°C, the ester decomposes via:
-
Decarboxylation : Releases CO2 and forms benzene derivatives.
-
Radical pathways : Generates phthalic anhydride and acrolein as primary products .
TGA Data :
Catalytic Hydrogenolysis
In hydrogen-rich environments (H2 pressure: 2–4 MPa):
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its chemical structure derived from phthalic acid and glycerol. Its molecular formula can be represented as , indicating the presence of two benzenoid rings and multiple functional groups that contribute to its reactivity and utility.
Antimicrobial Activity
Research has indicated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant antimicrobial properties. For instance, a study highlighted the existence of such compounds in bioactive extracts from Streptomyces species. The presence of these esters was linked to their ability to inhibit pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture as natural antimicrobial agents .
Cytotoxicity Studies
The cytotoxic effects of 1,2-benzenedicarboxylic acid esters have been extensively studied. A notable investigation involved the assessment of a specific ester against various cancer cell lines (HepG2 and MCF-7). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth while exhibiting lower toxicity towards normal cell lines . These findings underscore the potential for developing new anticancer therapies utilizing these compounds.
Plasticizers
Phthalate esters are widely used as plasticizers in the production of flexible plastics. The incorporation of 1,2-benzenedicarboxylic acid esters enhances the mechanical properties of polymers while maintaining flexibility. This application is particularly prevalent in products such as vinyl flooring, cables, and synthetic leather.
Coatings and Sealants
Due to their chemical stability and resistance to degradation, these esters are also utilized in coatings and sealants. They improve adhesion properties and enhance the durability of surfaces exposed to harsh environmental conditions.
Environmental Impact and Safety Assessments
The environmental safety of phthalate esters has been a subject of scrutiny due to their potential endocrine-disrupting effects. Regulatory bodies have conducted assessments to evaluate their ecological risks. For instance, studies have indicated that certain phthalate esters do not meet criteria for persistence or bioaccumulation in aquatic environments . However, ongoing research is necessary to fully understand their long-term impacts on human health and ecosystems.
Case Studies
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Shorter chains (e.g., DEP, DBP) increase volatility and solubility in polar solvents, whereas longer/branched chains (e.g., DIOP, DEHP) enhance thermal stability and reduce migration in polymers .
- Branching : Branched esters (e.g., DEHP) exhibit lower biodegradability and higher persistence in environmental matrices compared to linear analogs .
Regulatory Status
- Restricted Substances : DEHP, DBP, and DIDP are listed under REACH and other regulations due to reproductive toxicity and environmental persistence .
Research Findings and Data
Bioactivity in Natural Sources
- Plant Extracts: Phthalate esters like 1,2-benzenedicarboxylic acid monol[2-ethylhexyl] ester constitute up to 12% of volatile components in Medicago sativa seeds, suggesting ecological roles in plant defense .
Biological Activity
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol (commonly known as a phthalate ester) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, potential therapeutic applications, and safety assessments.
1,2-Benzenedicarboxylic acid esters are characterized by their structure which includes two carboxylic acid groups attached to a benzene ring and an ester linkage with 1,2,3-propanetriol. This structure contributes to its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₄ |
| Monoisotopic Mass | 278.151794 Da |
| Boiling Point | 408.9 ± 28.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 144.1 ± 17.5 °C |
Cytotoxicity
Research has demonstrated that derivatives of 1,2-benzenedicarboxylic acid exhibit notable cytotoxic activity against various cancer cell lines. A key study isolated a compound known as DMEHE from Streptomyces sp. VITSJK8 and evaluated its effects on human cancer cell lines (HepG2 and MCF-7) and normal cell lines (NIH 3T3 and HaCaT) using the MTT assay.
- IC50 Values :
- HepG2: 42 µg/ml
- MCF-7: 100 µg/ml
- HaCaT: >250 µg/ml
- NIH 3T3: >500 µg/ml
The results indicated that DMEHE significantly reduced cell viability in cancerous cells in a concentration-dependent manner, with HepG2 cells being the most susceptible .
The cytotoxic effects of these compounds are believed to be mediated through several mechanisms:
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells.
- Cell Cycle Interference : These compounds may disrupt normal cell cycle progression.
- Inflammation and Angiogenesis Modulation : They may influence inflammatory pathways and blood vessel formation in tumors .
Safety and Toxicology Assessments
The environmental and health impacts of phthalates have been extensively studied. For instance, the Canadian government conducted a screening assessment on di(methoxyethyl) phthalate (DMEP), concluding that it poses low ecological risk due to low exposure levels and does not meet criteria for persistence or bioaccumulation . However, concerns regarding reproductive toxicity have been raised, particularly for certain phthalate esters like DEHP .
Case Studies
Several studies highlight the biological activities and potential therapeutic uses of phthalate esters:
- Antimicrobial Activity : A study found that certain benzenedicarboxylic acid derivatives exhibit antimicrobial properties against extended-spectrum beta-lactamase (ESBL) strains.
- Biomarker Studies : Research has identified these compounds as potential biomarkers for environmental exposure assessments due to their prevalence in various biological samples .
Q & A
Q. What are the standard synthetic routes for producing phthalate esters, and how can they be adapted for glycerol-based esters?
Phthalate esters are typically synthesized via acid-catalyzed esterification of phthalic anhydride with alcohols. For glycerol esters, a two-step process may involve (1) reacting phthalic anhydride with glycerol under controlled stoichiometry to favor mono- or di-esters, followed by (2) purification via fractional distillation or recrystallization. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, with reaction temperatures maintained at 80–120°C to optimize yield while minimizing side reactions (e.g., polymerization) .
Q. Which analytical techniques are most reliable for characterizing phthalate esters, and what parameters should be prioritized?
Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-1) is widely used for separation and quantification. Key parameters include:
- Retention indices : Kovats or Van Den Dool indices for compound identification .
- Temperature programming : Initial hold at 50°C for 2 minutes, followed by a 5°C/min ramp to 300°C to resolve high-molecular-weight esters . Complementary techniques like FTIR and NMR can confirm ester functional groups and substitution patterns .
Advanced Research Questions
Q. How can copolymerization strategies integrate glycerol phthalate esters into biodegradable polymers?
Glycerol phthalate esters can serve as crosslinkers or monomers in polycondensation reactions with diols (e.g., 1,2-ethanediol) or triols (e.g., 2-ethyl-2-(hydroxymethyl)-1,3-propanediol). Reaction conditions (e.g., 160–200°C under nitrogen) and catalysts (e.g., titanium tetrabutoxide) influence polymer branching and thermal stability. Molecular weight distribution can be optimized using gel permeation chromatography (GPC) .
Q. What methodologies are effective for resolving contradictions in phthalate ester retention data across GC studies?
Discrepancies in retention indices often arise from column type (polarity), temperature gradients, or carrier gas flow rates. To standardize
Q. How can degradation pathways of glycerol phthalate esters be systematically studied in environmental matrices?
Advanced approaches include:
Q. What computational tools predict the physicochemical properties of novel phthalate esters?
Quantitative structure-property relationship (QSPR) models and software like COSMOtherm can estimate logP, solubility, and vapor pressure. Inputs require optimized molecular geometries (via DFT calculations) and experimental validation using differential scanning calorimetry (DSC) for melting points .
Methodological Best Practices
- Synthesis : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-esterification. Use molar ratios of 1:1 (phthalic anhydride:glycerol) for mono-esters and 1:2 for di-esters .
- Analysis : For GC-MS, calibrate with certified standards (e.g., NIST SRM 1491) and employ splitless injection to enhance sensitivity for trace esters .
- Toxicity Screening : Follow EPA risk evaluation frameworks (e.g., endocrine disruption assays using in vitro reporter gene systems) to assess biological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
